4-Dibenzofuransulfonic acid, sodium salt, hydrate
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Overview
Description
Sodium dibenzo[b,d]furan-4-sulfonate hydrate is a chemical compound with the molecular formula C12H7NaO4S. It is a sodium salt of dibenzofuran sulfonic acid and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibenzo[b,d]furan-4-sulfonate hydrate typically involves the sulfonation of dibenzofuran. This process can be achieved through the reaction of dibenzofuran with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium dibenzo[b,d]furan-4-sulfonate hydrate is often carried out in large-scale reactors where controlled sulfonation reactions are performed. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium dibenzo[b,d]furan-4-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfonic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the dibenzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfonic acid derivatives, and various substituted dibenzofuran compounds .
Scientific Research Applications
Sodium dibenzo[b,d]furan-4-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research has shown its potential in developing therapeutic agents due to its biological activity.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium dibenzo[b,d]furan-4-sulfonate hydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present on the dibenzofuran ring. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacks the sulfonate group.
Benzofuran: A related compound with a single benzene ring fused to a furan ring.
Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.
Uniqueness: Sodium dibenzo[b,d]furan-4-sulfonate hydrate is unique due to its sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
42138-16-9 |
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Molecular Formula |
C12H9NaO5S |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
sodium;dibenzofuran-4-sulfonate;hydrate |
InChI |
InChI=1S/C12H8O4S.Na.H2O/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11;;/h1-7H,(H,13,14,15);;1H2/q;+1;/p-1 |
InChI Key |
CILRABBSLUFGGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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